molecular formula C11H12N4O3S B11599568 (2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

(2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid

Cat. No.: B11599568
M. Wt: 280.31 g/mol
InChI Key: HTLORNYFSYVJGF-WUXMJOGZSA-N
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Description

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazolidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, the introduction of the thiazolidine ring, and the final coupling with acetic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID
  • 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID

Uniqueness

What sets 2-[(2E)-2-[(2E)-2-[(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2-{[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid is a derivative of thiazolidine and pyrrole, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and findings.

Chemical Structure

The compound's structure can be described as follows:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure features a thiazolidine ring with a hydrazone linkage and a pyrrole moiety, which are key to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolidine, including the compound , exhibit significant anticancer properties. The mechanisms of action include:

  • Induction of Apoptosis: Studies have shown that thiazolidine derivatives can trigger programmed cell death in various cancer cell lines. For instance, derivatives modified at the 5-position of the thiazolidine ring have demonstrated effective inhibition against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Cell Cycle Arrest: The compound has been reported to interfere with cell cycle progression, thereby inhibiting tumor growth. Specific derivatives have shown potent effects against cervical carcinoma (HeLa), colorectal cancer (HT29), and lung cancer (A549) .

Table 1 summarizes the anticancer activity of various thiazolidine derivatives:

Compound NameCancer TypeIC50 Value (µM)Mechanism
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamideCervical Carcinoma<10Apoptosis Induction
5-{2-[5-(2-hydroxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dioneLeukemia<15Cell Cycle Arrest
3-methoxy-4-(2,4-thiazolidinedione-5-acetoxy)benzylidenehydrazoneCNS Cancer<20Apoptosis Induction

Antibacterial Activity

The compound also exhibits notable antibacterial properties. Thiazolidine derivatives are known for their ability to inhibit bacterial growth through various mechanisms:

  • Inhibition of Cell Wall Synthesis: Some studies have indicated that thiazolidine derivatives can disrupt bacterial cell wall formation, leading to cell lysis.
  • Interference with Metabolic Pathways: The compound has been shown to inhibit key enzymes involved in bacterial metabolism.

Research found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. Thiazolidine derivatives have been linked to:

  • Reduction of Inflammatory Cytokines: These compounds can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of COX Enzymes: Some studies suggest that thiazolidine derivatives inhibit cyclooxygenase enzymes involved in the inflammatory response .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Study on Anticancer Properties:
    A study conducted by Patil et al. reported that a specific derivative showed significant antiproliferative activity against multiple tumor cell lines. The study concluded that structural modifications at the 5-position enhance anticancer efficacy .
  • Antibacterial Efficacy Assessment:
    In vitro assays demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
  • Anti-inflammatory Effects:
    A recent study evaluated the anti-inflammatory effects of thiazolidine derivatives in a murine model of inflammation. The results indicated a marked reduction in paw edema and inflammatory markers following treatment with the compound .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(1-methylpyrrol-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H12N4O3S/c1-15-4-2-3-7(15)6-12-14-11-13-10(18)8(19-11)5-9(16)17/h2-4,6,8H,5H2,1H3,(H,16,17)(H,13,14,18)/b12-6+

InChI Key

HTLORNYFSYVJGF-WUXMJOGZSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CN1C=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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